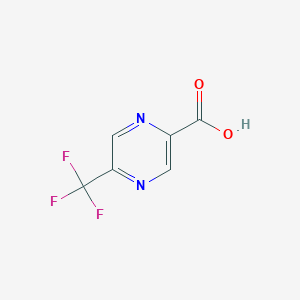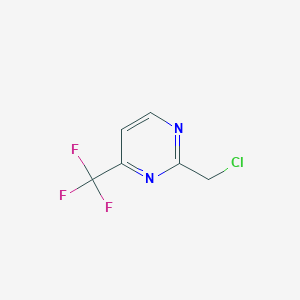
2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
Trifluoromethylated pyrimidines are a class of compounds that have been studied for their potential applications in various fields, including pharmaceuticals and agrochemicals . They contain a trifluoromethyl group (-CF3), which is known for enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Synthesis Analysis
While specific synthesis methods for “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” are not available, trifluoromethylated compounds can generally be synthesized through various methods. For instance, one method involves the transition metal-mediated construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. One notable type of reaction is trifluoromethylation, which involves the addition of a trifluoromethyl group to a molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” would depend on its specific structure. Trifluoromethylated compounds are generally known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Applications De Recherche Scientifique
Medicinal Chemistry Antitumor Applications
The pyrimidine scaffold, to which “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” belongs, has been noted for its antitumor activities. This compound could potentially be used in the synthesis of pharmaceuticals that target cancer cells by interfering with DNA replication or other cellular processes specific to tumors .
Antibacterial Agents
Pyrido[2,3-d]pyrimidines, a related class of compounds, have shown a broad spectrum of antibacterial activities. “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” may serve as a precursor or an intermediate in the synthesis of new antibacterial agents that can be used to combat resistant bacterial strains .
CNS Depressive and Anticonvulsant Effects
Compounds with a pyrimidine core have been associated with central nervous system (CNS) depressive and anticonvulsant effects. This suggests that “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” could be researched for potential applications in treating neurological disorders such as epilepsy or anxiety .
Trifluoromethylation in Organic Synthesis
The trifluoromethyl group is significant in pharmaceuticals, agrochemicals, and materials science due to its ability to alter the chemical and physical properties of molecules. “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” could be utilized in radical trifluoromethylation reactions to introduce CF3 groups into various organic substrates, enhancing their biological activity or stability .
Material Science Fluorinated Compounds
In material science, fluorinated compounds like “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” are valued for their unique properties, such as increased thermal stability and chemical resistance. They can be applied in the development of advanced materials for various industrial applications .
Agrochemical Research
The trifluoromethyl group’s presence in agrochemicals often leads to improved efficacy and selectivity of herbicides and pesticides. Research into “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” could explore its incorporation into new agrochemical formulations .
Development of Diagnostic Agents
Pyrimidine derivatives are sometimes used as diagnostic agents in medical imaging techniques such as positron emission tomography (PET). “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” might be investigated for its potential use in the synthesis of radiotracers .
Chemical Research Reaction Mechanisms
Finally, as a compound with both chloromethyl and trifluoromethyl groups, “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” can serve as a model compound in chemical research to study reaction mechanisms involving halogenated and fluorinated species .
Mécanisme D'action
Target of Action
Pyrimidine derivatives are often involved in nucleic acid synthesis, so they may interact with enzymes involved in these processes .
Mode of Action
Without specific studies on “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine”, it’s difficult to say exactly how it interacts with its targets. The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Pyrimidine metabolism is a crucial aspect of nucleic acid synthesis, and disruptions in this pathway can have significant effects on cellular function . .
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-5-11-2-1-4(12-5)6(8,9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVIJOALFRBIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717062 | |
| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944905-91-3 | |
| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



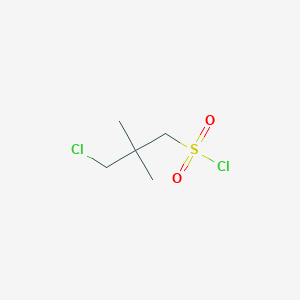
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)
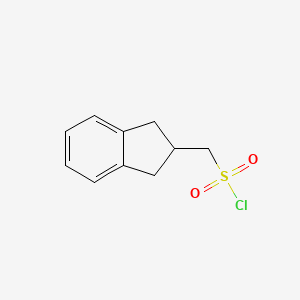
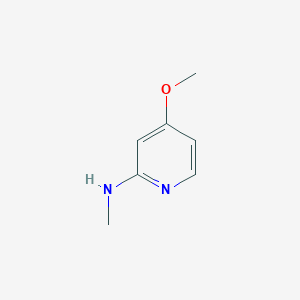
![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)
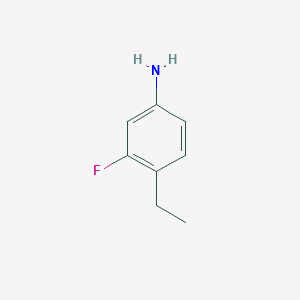
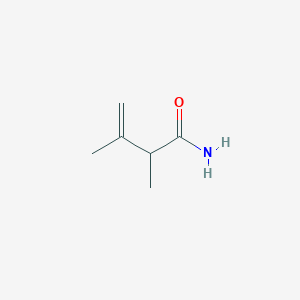

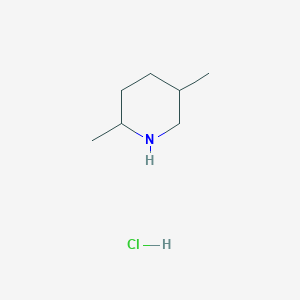
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)
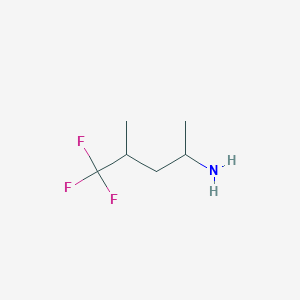

![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)
